Cas no 353487-45-3 (6-(3-bromophenyl)-2-methylimidazo2,1-b1,3thiazole)

6-(3-bromophenyl)-2-methylimidazo2,1-b1,3thiazole 化学的及び物理的性質
名前と識別子
-
- 6-(3-bromophenyl)-2-methylimidazo2,1-b1,3thiazole
- Cambridge id 5691492
- CCG-344449
- 6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole
- EN300-11993082
- AB00093751-01
- 353487-45-3
-
- インチ: 1S/C12H9BrN2S/c1-8-6-15-7-11(14-12(15)16-8)9-3-2-4-10(13)5-9/h2-7H,1H3
- InChIKey: GLIQQEXONQEPMV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C1=CN2C=C(C)SC2=N1
計算された属性
- せいみつぶんしりょう: 291.96698g/mol
- どういたいしつりょう: 291.96698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 45.5Ų
6-(3-bromophenyl)-2-methylimidazo2,1-b1,3thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11993082-0.1g |
6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole |
353487-45-3 | 95% | 0.1g |
$241.0 | 2023-07-10 | |
Enamine | EN300-11993082-50mg |
6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole |
353487-45-3 | 95.0% | 50mg |
$162.0 | 2023-10-03 | |
Aaron | AR0289RJ-50mg |
6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole |
353487-45-3 | 95% | 50mg |
$248.00 | 2025-02-15 | |
1PlusChem | 1P0289J7-100mg |
6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole |
353487-45-3 | 95% | 100mg |
$350.00 | 2024-05-04 | |
1PlusChem | 1P0289J7-1g |
6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole |
353487-45-3 | 95% | 1g |
$926.00 | 2024-05-04 | |
Enamine | EN300-11993082-0.25g |
6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole |
353487-45-3 | 95% | 0.25g |
$347.0 | 2023-07-10 | |
Enamine | EN300-11993082-2.5g |
6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole |
353487-45-3 | 95% | 2.5g |
$1370.0 | 2023-07-10 | |
Aaron | AR0289RJ-500mg |
6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole |
353487-45-3 | 95% | 500mg |
$776.00 | 2025-02-15 | |
1PlusChem | 1P0289J7-2.5g |
6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole |
353487-45-3 | 95% | 2.5g |
$1756.00 | 2024-05-04 | |
Enamine | EN300-11993082-250mg |
6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole |
353487-45-3 | 95.0% | 250mg |
$347.0 | 2023-10-03 |
6-(3-bromophenyl)-2-methylimidazo2,1-b1,3thiazole 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
6-(3-bromophenyl)-2-methylimidazo2,1-b1,3thiazoleに関する追加情報
6-(3-Bromophenyl)-2-Methylimidazo[2,1-b][1,3]Thiazole: A Promising Compound in Medicinal Chemistry
6-(3-Bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole (CAS No. 353487-45-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazothiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
The chemical structure of 6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole is characterized by a central imidazothiazole core substituted with a 3-bromophenyl group and a methyl group. The presence of the bromine atom and the methyl group imparts specific electronic and steric properties to the molecule, which can influence its biological activity and pharmacokinetic behavior.
Recent studies have highlighted the potential of 6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cells. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are crucial for cell survival and proliferation.
In addition to its anticancer properties, 6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole has shown promising antimicrobial activity. Research conducted at the University of California, Los Angeles (UCLA) found that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes.
The pharmacokinetic profile of 6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole has also been extensively studied. Preclinical data indicate that it exhibits good oral bioavailability and favorable pharmacokinetic parameters, making it a suitable candidate for further development as a therapeutic agent. Moreover, the compound shows low toxicity in animal models, suggesting a favorable safety profile.
In the context of drug discovery and development, 6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole represents an exciting lead compound for further optimization. Structure-activity relationship (SAR) studies are ongoing to identify derivatives with enhanced potency and selectivity. These efforts aim to develop more effective drugs for treating various diseases while minimizing side effects.
The synthetic route for preparing 6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole has been well-documented in the literature. A typical synthesis involves the condensation of 2-amino-5-methylthiophene-3-carbaldehyde with 3-bromoaniline followed by cyclization under appropriate conditions. This multistep process yields high purity products suitable for both research and pharmaceutical applications.
In conclusion, 6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole (CAS No. 353487-45-3) is a versatile compound with significant potential in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
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